molecular formula C21H31N3O2 B6757467 N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide

N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide

Cat. No.: B6757467
M. Wt: 357.5 g/mol
InChI Key: JYPYBFBPAMTHPX-UHFFFAOYSA-N
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Description

N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentanecarboxamide core with a substituted piperidine and aniline moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-16(22-21(26)17-8-5-6-9-17)14-20(25)24-13-7-12-19(15-24)23-18-10-3-2-4-11-18/h2-4,10-11,16-17,19,23H,5-9,12-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPYBFBPAMTHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCCC(C1)NC2=CC=CC=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and aniline intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic routes include:

    Formation of the Piperidine Intermediate: This step involves the reaction of aniline with a suitable piperidine precursor under acidic or basic conditions.

    Coupling Reaction: The piperidine intermediate is then reacted with a cyclopentanecarboxamide derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxid

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